molecular formula C16H15ClN4O B6475687 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640822-79-1

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6475687
CAS No.: 2640822-79-1
M. Wt: 314.77 g/mol
InChI Key: GDRVCGIMKKFUBI-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 6 with a chlorine atom and at position 2 with a piperazine ring bearing a pyridin-2-yl group. This structure combines aromatic, electron-deficient benzoxazole with a piperazine moiety, a common pharmacophore in medicinal chemistry due to its ability to modulate receptor interactions. The molecular formula is C₁₆H₁₄ClN₅O, with an average molecular mass of 327.77 g/mol (calculated). Its synthesis typically involves coupling 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole with 2-chloropyridine under nucleophilic aromatic substitution conditions .

Properties

IUPAC Name

6-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-14(11-12)22-16(19-13)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVCGIMKKFUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride can yield 2-chloro-1,3-benzoxazole, which can then be further reacted with 1-(2-pyridinyl)piperazine under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the benzoxazole ring.

    Reduction: Reduced derivatives of the benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their DNA synthesis and repair mechanisms. The compound may also bind to bacterial enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole C₁₆H₁₄ClN₅O 327.77 Pyridin-2-yl-piperazine, Cl Enhanced π-π stacking potential
6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole C₁₁H₁₂ClN₃O 237.69 Unsubstituted piperazine, Cl Simpler structure, lower mass
F874-0318 (Ethoxybenzenesulfonyl analog) C₂₀H₂₂ClN₃O₄S 435.93 Ethoxybenzenesulfonyl-piperazine, Cl Increased hydrophobicity
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-imidazo[4,5-b]pyridine C₂₂H₂₃Cl₂N₇ 476.37 Chlorobenzyl-piperazine, Cl Expanded aromatic system

Key Observations :

  • The pyridin-2-yl group in the target compound introduces additional aromaticity and hydrogen-bonding capacity compared to unsubstituted piperazine derivatives (e.g., ).
  • Substituents like ethoxybenzenesulfonyl () or chlorobenzyl () significantly increase molecular weight and alter solubility.

Comparison :

  • The target compound’s synthesis is less complex than sulfonyl-containing analogs () but more challenging than unsubstituted piperazine derivatives ().

Hypotheses :

  • The pyridin-2-yl group in the target compound may improve binding to adenosine or serotonin receptors, common targets for benzoxazole derivatives.
  • Chlorine at position 6 likely reduces oxidative metabolism, extending half-life compared to non-halogenated analogs.

Biological Activity

6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}ClN3_{3}O
  • Molecular Weight : 343.83 g/mol
  • IUPAC Name : this compound

This compound features a benzoxazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various benzoxazole compounds can induce apoptosis in cancer cell lines through multiple pathways:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.0Induction of apoptosis
Compound BA5498.5Inhibition of cell proliferation
Compound CHeLa4.0DNA damage induction

The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is expected to follow similar patterns due to its structural similarities with known active compounds.

Anti-inflammatory Activity

Benzoxazole derivatives are also recognized for their anti-inflammatory properties. One study highlighted the efficacy of certain benzoxazole compounds in reducing inflammation in animal models:

  • Carrageenan-induced paw edema model : Compounds exhibited a significant reduction in paw swelling compared to control groups.
  • Mechanism : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Interaction with Enzymes : The compound may interact with serine proteases and other enzymes involved in cancer progression and inflammation.

Target Proteins

Target Protein Function Role in Disease
Serine Protease 1Enzyme activity modulationCancer metastasis
COX EnzymesProstaglandin synthesisInflammation

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on the benzoxazole scaffold. For example:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines.
    • Results indicated that modifications at specific positions on the benzoxazole ring enhanced anticancer activity.
  • Animal Models : In vivo studies using murine models demonstrated the potential of these compounds to reduce tumor size significantly compared to untreated controls.

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